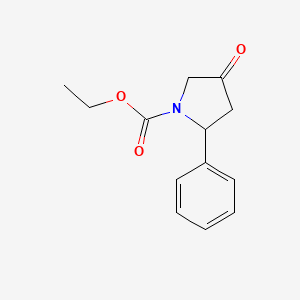
Ethyl 4-oxo-2-phenylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ethyl 4-oxo-2-phenylpyrrolidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of a 2-cyanoacetamide derivative with chloroacetonitrile in the presence of triethylamine under reflux conditions in 1,4-dioxane . Industrial production methods often utilize microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency and yield .
Chemical Reactions Analysis
Ethyl 4-oxo-2-phenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-oxo-2-phenylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-2-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring structure allows it to fit into the active sites of these targets, thereby inhibiting their activity or altering their function . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Ethyl 4-oxo-2-phenylpyrrolidine-1-carboxylate can be compared to other pyrrolidine derivatives, such as:
Pyrrolidin-2-one: Known for its antimicrobial and anticancer activities.
Pyrrolidin-2,5-dione: Used in the synthesis of pharmaceuticals and agrochemicals.
What sets this compound apart is its unique combination of a phenyl group and an ethyl ester, which enhances its chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 4-oxo-2-phenylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-2-17-13(16)14-9-11(15)8-12(14)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |
InChI Key |
NUNVKJYNCZZLFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC(=O)CC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



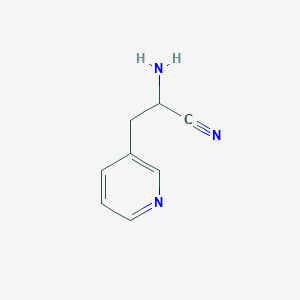
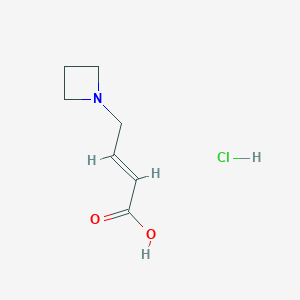
![tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B15053487.png)
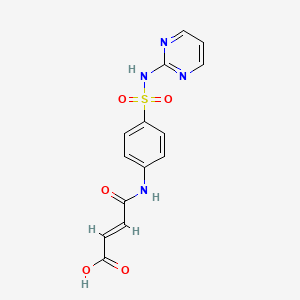
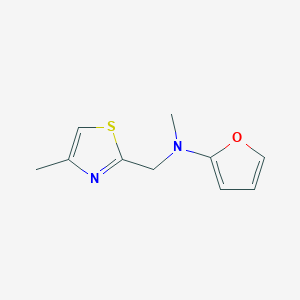
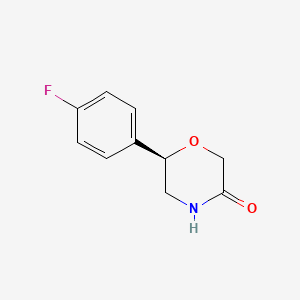
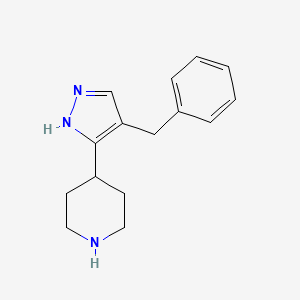
![Octahydro-[1,3]oxazolo[4,5-c]pyridin-2-one hydrochloride](/img/structure/B15053526.png)
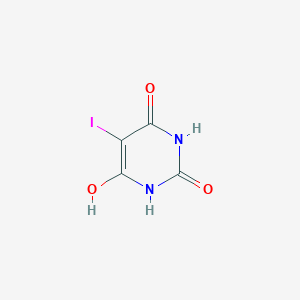
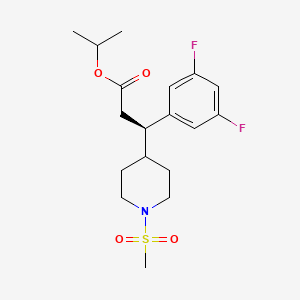
![N-(Cyclohex-3-en-1-ylmethyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B15053564.png)
![1H-Pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B15053569.png)
![6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B15053570.png)
